molecular formula C8H15N B1288362 1-Azaspiro[4.4]nonane CAS No. 176-03-4

1-Azaspiro[4.4]nonane

Cat. No.: B1288362
CAS No.: 176-03-4
M. Wt: 125.21 g/mol
InChI Key: FJGFHPNQSDXCFC-UHFFFAOYSA-N
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Description

1-Azaspiro[44]nonane is a heterocyclic compound with a unique spiro structure, consisting of a nitrogen atom incorporated into a bicyclic framework

Biochemical Analysis

Biochemical Properties

1-Azaspiro[4.4]nonane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in downstream effects on cellular signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects . These effects may include oxidative stress, inflammation, and cellular damage. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a key role in the oxidation and subsequent elimination of this compound . The compound’s metabolism can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via organic cation transporters, which facilitate its uptake and distribution. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution .

Common Reagents and Conditions:

Major Products Formed: The reactions of this compound with various reagents can lead to the formation of hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, octahydrocyclopenta[c]azepines, and perhydro-cyclopenta[2,3]azeto[1,2-a]pyrrol derivatives .

Comparison with Similar Compounds

1-Azaspiro[4.4]nonane can be compared to other spiro-heterocycles, such as:

The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGFHPNQSDXCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-03-4
Record name 1-azaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 1-azaspiro[4.4]nonane skeleton in organic synthesis?

A1: The this compound framework serves as a valuable building block in the synthesis of various natural products and bioactive molecules. Its unique structure makes it a desirable target for synthetic chemists. For example, it represents a key structural feature of cephalotaxine, a naturally occurring alkaloid with antitumor properties. [, , , ]

Q2: What are some notable synthetic routes to access the this compound core?

A2: Several innovative strategies have emerged, including:

  • Vinylogous Mukaiyama Aldol Reaction: This approach utilizes chiral non-racemic silyloxypyrroles, leading to enantioselective synthesis with high diastereomeric excess. []
  • Domino Radical Bicyclization: This method exploits the formation and capture of alkoxyaminyl radicals, offering flexibility in substituent incorporation. []
  • Gold-Catalyzed [2 + 3] Annulation: This strategy couples enamides with propargyl esters, efficiently constructing functionalized 1-azaspiro[4.4]nonanes. []
  • Stevens Rearrangement: This reaction, applied to Weinreb amides, enables the rapid assembly of the azaspirocyclic core. []
  • Nitroso-ene Cyclization: This approach provides an alternative route to the this compound system. []

Q3: How does the stereochemistry of this compound derivatives influence their biological activity?

A3: The stereochemical configuration of substituents on the this compound ring system significantly impacts the biological activity of its derivatives. For instance, the development of an enantioselective synthesis of (-)-cephalotaxine highlighted the importance of specific stereochemistry for its antitumor properties. []

Q4: What insights have computational studies provided into the formation and reactivity of this compound derivatives?

A4: Computational studies employing density functional theory (DFT) have shed light on the kinetics and thermodynamics of reactions involving this compound formation. For example, research has examined the sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, providing valuable information about reaction rates and radical stabilization energies. []

Q5: What are the potential applications of this compound derivatives as polymerization mediators?

A5: Recent studies have explored the use of spirocyclic alkoxyamines incorporating the this compound motif as initiators/mediators in nitroxide-mediated polymerization (NMP). This approach leverages the controlled radical polymerization facilitated by nitroxides generated from these alkoxyamines. []

Q6: How do the electronic properties of substituents on the double bond influence the cyclization of N-alkoxyaminyl radicals?

A6: Computational and experimental studies suggest that the electronic nature of substituents on the alkene participating in the 5-exo-trig cyclization of N-alkoxyaminyl radicals influences the reaction rate. Electron-withdrawing groups generally favor cyclization due to the increased electrophilicity of the double bond. []

Q7: Has the crystal structure of any this compound derivative been reported?

A7: Yes, the crystal structure of (5S,6R,7R,9R)‐1‐Benzyl‐7,9‐di­methyl‐8‐oxo‐1‐aza­spiro­[4.4]­nonane‐6‐carbo­nitrile has been determined, confirming its stereochemistry and providing valuable insights into its molecular geometry. []

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